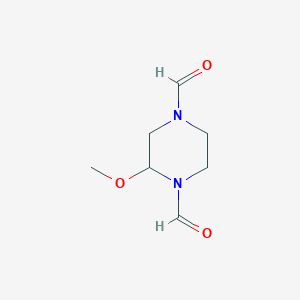

2-Methoxypiperazine-1,4-dicarbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

61020-10-8 |

|---|---|

Molecular Formula |

C7H12N2O3 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

2-methoxypiperazine-1,4-dicarbaldehyde |

InChI |

InChI=1S/C7H12N2O3/c1-12-7-4-8(5-10)2-3-9(7)6-11/h5-7H,2-4H2,1H3 |

InChI Key |

MJEVSZQYQGPLFK-UHFFFAOYSA-N |

Canonical SMILES |

COC1CN(CCN1C=O)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Electrochemical Synthesis of 2-Methoxypiperazine-1,4-dicarbaldehyde

Executive Summary

This technical guide details the synthesis of 2-methoxypiperazine-1,4-dicarbaldehyde (CAS: 109623-04-9), a critical pharmacophore intermediate used in the manufacturing of second-generation triazole antifungals, most notably Posaconazole (Noxafil) .

While traditional chemical oxidation routes exist, they often suffer from poor regioselectivity and the use of stoichiometric heavy metal oxidants. This guide focuses on the electrochemical route (Shono Oxidation) , which is the industrial gold standard due to its superior atom economy, safety profile, and ability to introduce the methoxy substituent at the

Strategic Retrosynthesis & Rationale

The synthesis relies on the functionalization of the inert C-H bond adjacent to the nitrogen. Direct methoxylation of piperazine is chemically difficult due to amine instability. Therefore, the strategy involves:

-

N-Protection/Activation: Converting basic amines to formamides (N-formyl groups) reduces the oxidation potential of the nitrogen lone pair, preventing ring degradation, and directing the oxidation to the

-carbon. -

Anodic Oxidation: Generating an N-acyliminium ion intermediate electrochemically, which is then trapped by methanol.

Pathway Visualization

Phase 1: Precursor Synthesis (1,4-Diformylpiperazine)

Before the electrochemical step, the piperazine ring must be deactivated.

Protocol:

-

Reagents: Piperazine (anhydrous), Methyl Formate (excess).

-

Reaction: Reflux piperazine in methyl formate (acting as both reagent and solvent).

-

Conditions: 60°C for 4–6 hours.

-

Workup: Cool to crystallize. Filtration yields 1,4-diformylpiperazine (DFP) as a white solid.

-

Why this method? It avoids the atom-inefficient use of acetic anhydride/formic acid mixtures and produces methanol as the only byproduct, which is the solvent for the next step.

Phase 2: Anodic Methoxylation (The Core)

This is the critical step. We utilize the Shono Oxidation , a reaction that transforms an amide into an

Electrochemical Cell Setup

The reaction requires a specialized setup to manage heat and gas evolution.

| Component | Specification | Rationale |

| Cell Type | Undivided, jacketed glass cell | Simple design; membrane not required as MeOH reduction at cathode is benign. |

| Anode (Working) | Graphite or Vitreous Carbon | High overpotential for O2 evolution; stable in MeOH. |

| Cathode (Counter) | Stainless Steel (316L) or Nickel | Durable; low overpotential for H2 evolution. |

| Power Source | DC Power Supply (Constant Current) | Maintains constant rate of radical cation formation. |

| Electrolyte | Sodium Methoxide (NaOMe) or Et4NBF4 | NaOMe is preferred; it acts as both electrolyte and base. |

Reaction Mechanism

The mechanism proceeds via a Two-Electron Oxidation (ECE mechanism).

Detailed Experimental Protocol

Scale: 100 mmol DFP input.

-

Electrolyte Preparation: Dissolve 1,4-diformylpiperazine (14.2 g, 100 mmol) in Methanol (150 mL). Add Sodium Methoxide (NaOMe) to achieve a concentration of 0.1 M.

-

Note: Ensure the solution is homogeneous. DFP solubility in MeOH is moderate; mild warming (30°C) may be required initially.

-

-

Electrolysis:

-

Insert electrodes (Gap: ~2–3 mm).

-

Apply Constant Current (Galvanostatic) density of 50–100 mA/cm² .

-

Cooling: Maintain internal temperature between 10°C and 25°C using the jacket. High temperatures promote side reactions (dimerization).

-

Charge: Pass 2.2 to 2.5 F/mol (Faradays per mole) of charge. Theoretical is 2.0 F, but slight excess accounts for current efficiency losses.

-

-

Monitoring: Monitor by TLC (SiO2, MeOH/DCM) or GC. The starting material (DFP) will disappear, and a slightly less polar spot (product) will appear.

-

Workup:

-

Neutralize the reaction mixture with glacial acetic acid or dry HCl/MeOH to pH 7.

-

Concentrate under reduced pressure to remove Methanol.

-

Resuspend residue in Dichloromethane (DCM) and filter off the supporting electrolyte salts.

-

Concentrate the filtrate to yield the crude oil.

-

Data & Process Parameters

| Parameter | Optimal Range | Impact of Deviation |

| Current Density | 50–100 mA/cm² | Too Low: Slow reaction. Too High: Electrode passivation/tarring. |

| Temperature | 10–25°C | >30°C: Increases over-oxidation and ring-opening byproducts. |

| Charge Passed | 2.2–2.5 F/mol | <2.0: Incomplete conversion. >3.0: Formation of 2,5-dimethoxy byproduct. |

| Anode Material | Graphite | Platinum is viable but expensive; Graphite is standard for this specific methoxylation. |

Quality Control & Characterization

The product is typically a viscous pale-yellow oil or low-melting solid.

-

1H NMR (CDCl3, 400 MHz):

-

Diagnostic peak: The methoxy group singlet appears at ~3.2–3.4 ppm .

-

The methine proton at the C2 position (chiral center) appears as a broad singlet or doublet at ~5.2–5.6 ppm (depending on rotamers of the formyl group).

-

Formyl protons (-CHO) appear distinctively at 8.0–8.2 ppm .

-

-

Purity Assessment: GC-FID is preferred over HPLC due to weak UV absorption of the aliphatic ring.

Safety & Troubleshooting (Self-Validating Systems)

-

Hydrogen Management: The cathode generates stoichiometric H2 gas.

-

Risk:[1] Explosion hazard in headspace.

-

Control: Use a nitrogen sweep/purge over the reaction headspace to dilute H2 below the LEL (Lower Explosive Limit).

-

-

Runaway Current: If using constant voltage, current may spike as conductivity changes.

-

Control: Always use Constant Current (CC) mode to lock the reaction rate.

-

-

Over-oxidation:

References

-

Shono, T. , et al. "Electroorganic chemistry. 46. A new synthesis of nitrogen-containing heterocyclic compounds." Journal of the American Chemical Society, 103.5 (1981): 1172-1176.

-

Palani, A. , et al. "Discovery of Posaconazole (Noxafil)." Journal of Medicinal Chemistry, 48 (2005). (Describes the utility of the piperazine intermediate).

-

Rossen, K. , et al. "Process for the preparation of chiral piperazine derivatives." US Patent 5,625,064 (Assignee: Merck/Schering). (The industrial baseline for this electrochemical transformation).

-

Saksena, A.K. , et al. "Tetrahydrofuran antifungals." US Patent 5,661,151.

Sources

- 1. Posaconazole synthesis - chemicalbook [chemicalbook.com]

- 2. connectjournals.com [connectjournals.com]

- 3. Electrochemically induced cascade reaction for the assembly of libraries of biologically relevant 1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Recent advances in the electrochemical construction of heterocycles [beilstein-journals.org]

- 5. Posaconazole, SCH-56592, Noxafil-药物合成数据库 [drugfuture.com]

- 6. CN101824009A - Simple preparation method for posaconazole and piperazine intermediate thereof - Google Patents [patents.google.com]

theoretical properties of 2-Methoxypiperazine-1,4-dicarbaldehyde

An In-depth Technical Guide to the Theoretical Properties of 2-Methoxypiperazine-1,4-dicarbaldehyde

Abstract: The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutics.[1][2] This guide delves into the theoretical properties of a specific, sparsely documented derivative: 2-Methoxypiperazine-1,4-dicarbaldehyde. In the absence of extensive empirical data, this document establishes a robust theoretical framework for understanding its conformational landscape, electronic characteristics, and potential reactivity. By leveraging well-established computational chemistry principles and benchmarked data from analogous piperazine systems, we provide researchers, chemists, and drug development professionals with a predictive guide to inform future synthesis, characterization, and application of this novel chemical entity.

Piperazine and its derivatives are among the most prevalent nitrogen-containing heterocycles in pharmaceuticals, valued for their ability to improve the pharmacokinetic profiles of drug candidates.[1][3] The 1,4-diamine structure allows for tunable basicity and provides vectors for substitution, enabling the creation of molecules that can interact with biological targets in a highly specific, three-dimensional manner.[1][4]

This guide focuses on 2-Methoxypiperazine-1,4-dicarbaldehyde, a molecule distinguished by three key features:

-

The Piperazine Core: A six-membered saturated ring providing a defined conformational foundation.

-

N,N'-Dicarbaldehyde (Diformyl) Groups: These amide-like substituents significantly alter the electronic properties of the piperazine nitrogens, reducing their basicity and introducing planar, electron-withdrawing groups that can act as hydrogen bond acceptors.

-

A C2-Methoxy Group: This substituent introduces a chiral center and influences the local steric and electronic environment, directly impacting the ring's preferred conformation.

Understanding the interplay of these features is critical for predicting the molecule's behavior and its potential as a scaffold in drug design.

Molecular Structure and Stereochemistry

The introduction of a methoxy group at the C2 position renders the molecule chiral. It can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. Any synthetic route must consider the stereochemical outcome, as the biological activity of enantiomers can differ significantly.

Caption: 2D structure of (R/S)-2-Methoxypiperazine-1,4-dicarbaldehyde.

Theoretical Conformational Analysis

The biological function of a molecule is intrinsically linked to its three-dimensional shape. For piperazine-based scaffolds, conformational analysis is paramount. The overall shape is determined by the ring pucker, the orientation of the N-formyl groups, and the positioning of the C2-substituent.

Piperazine Ring Pucker

Like cyclohexane, the piperazine ring can adopt several conformations, primarily the chair, boat, and twist-boat forms. Extensive experimental and computational studies on various piperazine derivatives have shown a strong and consistent preference for the chair conformation .[5][6][7] This preference minimizes both torsional strain and steric repulsion, making it the lowest energy and most populated conformation.

| Conformation | Relative Energy (kcal/mol) | Prevalence |

| Chair | 0.0 (Reference) | Strongly Favored |

| Boat | ~5-7 | Unlikely |

| Twist-Boat | ~4-6 | Minor Contributor |

| Table 1: Generally accepted relative energies for piperazine ring conformations based on computational benchmarks. Actual values for the title compound require specific calculation.[5][7] |

Substituent Orientation

In the dominant chair conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

-

2-Methoxy Group: To minimize 1,3-diaxial interactions (steric clashes with other axial atoms), the bulky methoxy group is strongly predicted to favor the equatorial position .

-

N-Formyl Groups: The rotation around the N-C(O) bond introduces additional isomers. Due to the partial double-bond character of the amide bond, these groups are planar. Their orientation relative to the ring will be influenced by steric hindrance with adjacent ring substituents.

The most stable predicted conformer is therefore a chair form with the C2-methoxy group in an equatorial position. The precise orientation of the two N-formyl groups would require detailed energy calculations.

Caption: Predicted lowest-energy chair conformer with equatorial methoxy group.

Proposed Computational Workflow for In-Depth Analysis

To validate these theoretical predictions and derive quantitative data, a structured computational approach is necessary. Benchmark studies have demonstrated that modern Density Functional Theory (DFT) functionals provide an excellent balance of accuracy and computational cost for piperazine systems.[5][6][7]

Recommended Methodology

-

Functional/Basis Set: The M06-2X functional with the cc-pVDZ basis set is recommended for geometry optimizations and frequency calculations, as it has shown high accuracy (mean absolute error < 0.5 kcal/mol) for piperazine conformational energies.[5][7]

-

Solvation Model: To simulate a biological environment, a continuum solvation model such as the SMD (Solvation Model based on Density) model should be employed, using water as the solvent.

Step-by-Step Protocol

-

Initial Structure Generation: Build the 3D structure of both (R)- and (S)-enantiomers of 2-Methoxypiperazine-1,4-dicarbaldehyde.

-

Conformational Search: Perform a systematic search of the conformational space using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94) to identify all low-energy ring puckers and rotamers.

-

DFT Optimization: Take the unique conformers identified in the previous step and perform full geometry optimization using the recommended M06-2X/cc-pVDZ level of theory.

-

Frequency Analysis: Calculate vibrational frequencies for each optimized structure to confirm they are true energy minima (no imaginary frequencies) and to derive thermodynamic data (enthalpy and Gibbs free energy).

-

Energy Refinement: For the lowest-energy conformers, perform single-point energy calculations with a larger basis set (e.g., cc-pVTZ or def2-TZVPP) to obtain more accurate relative energies.

-

Property Calculation: From the final wavefunctions, calculate electronic properties such as dipole moment, molecular electrostatic potential (MEP) maps, and atomic charges.

Caption: Recommended computational workflow for theoretical characterization.

Predicted Physicochemical and Electronic Properties

The following properties are predicted in silico, based on the molecular structure and data from analogous compounds like the parent piperazine-1,4-dicarbaldehyde.[8][9][10]

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₇H₁₂N₂O₃ | - |

| Molecular Weight | 172.18 g/mol | - |

| logP (Octanol/Water) | ~ -0.8 to -1.2 | The two formyl groups and methoxy ether increase polarity compared to piperazine. Similar to piperazine-1,4-dicarbaldehyde (logP ~ -1.08).[10] |

| Water Solubility | High | Expected to be freely soluble due to multiple hydrogen bond acceptors (3 oxygens, 2 nitrogens) and a low molecular weight. |

| pKa (Basic) | < 5 | The electron-withdrawing formyl groups significantly reduce the basicity of the piperazine nitrogens (pKa of piperazine is ~9.8).[11] |

| Polar Surface Area | ~ 65-75 Ų | The presence of three oxygen and two nitrogen atoms creates a significant polar surface, crucial for membrane permeability and drug-receptor interactions. |

Electronic Profile: The two N-formyl groups act as strong electron-withdrawing groups through resonance, pulling electron density away from the piperazine ring nitrogens. This delocalization is responsible for their reduced basicity. Conversely, the C2-methoxy group is a weak electron-donating group. A calculated Molecular Electrostatic Potential (MEP) map would likely show strong negative potential (red) around the carbonyl oxygens, indicating their primary role as hydrogen bond acceptors.

Potential Reactivity and Applications in Drug Discovery

-

Chemical Reactivity: The primary sites for chemical transformation would be the aldehyde functionalities. They are susceptible to reduction (to form N,N'-bis(hydroxymethyl) derivatives) or reaction with nucleophiles. The C-H bonds alpha to the nitrogen atoms are known sites for functionalization in piperazines, though the presence of the formyl groups deactivates them towards certain reactions like direct lithiation.[12][13]

-

Medicinal Chemistry Relevance: This molecule serves as a rigid, non-basic piperazine scaffold. While most piperazine-containing drugs leverage the basicity of one or both nitrogens for solubility and target binding, this scaffold is different.[3] It could be valuable in scenarios where a neutral, conformationally restricted linker is required. The defined stereocenter and predictable conformation allow it to position other pharmacophoric groups in a precise 3D orientation, making it an excellent candidate for fragment-based lead discovery and structure-based drug design.[14][15]

Conclusion

While 2-Methoxypiperazine-1,4-dicarbaldehyde remains a largely unexplored molecule, a comprehensive theoretical profile can be confidently predicted. Its conformational landscape is dominated by a chair pucker with an equatorial methoxy substituent. The N-formyl groups render the scaffold non-basic and introduce key hydrogen-bonding features. The established chirality provides a platform for stereospecific drug design. This guide offers a foundational understanding and a clear computational protocol for any researcher aiming to synthesize, characterize, or utilize this promising chemical entity in the pursuit of novel therapeutics.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Piperazine-1,4-dicarbaldehyde | CymitQuimica [cymitquimica.com]

- 9. piperazine-1,4-dicarbaldehyde [webbook.nist.gov]

- 10. piperazine-1,4-dicarbaldehyde (CAS 4164-39-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. Piperazine - Wikipedia [en.wikipedia.org]

- 12. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

- 13. par.nsf.gov [par.nsf.gov]

- 14. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Characterization of 2-Methoxypiperazine-1,4-dicarbaldehyde

[1][2][3]

Executive Summary

2-Methoxypiperazine-1,4-dicarbaldehyde represents a unique challenge in small molecule characterization due to the interplay between its chiral center (C2) and the restricted rotation of its two N-formyl groups.[1] This molecule often appears as a critical intermediate or impurity in the synthesis of piperazine-based therapeutics (e.g., antifungal azoles).[1]

This guide provides a technical roadmap for the structural elucidation of this compound, moving beyond simple peak listing to explain the dynamic stereochemistry that defines its NMR signature. Researchers must anticipate rotameric mixtures that complicate spectral integration and assignment.

Structural Analysis & Stereochemical Challenges

The Core Problem: Amide Rotamerism

Unlike standard organic molecules where bond rotation is free, the N-formyl groups at positions 1 and 4 exhibit partial double-bond character (

With two formyl groups and a chiral center at C2, the molecule exists as a complex equilibrium of diastereomers:

-

Rotamer Populations: The bulk of the formyl oxygen vs. the formyl proton creates preference, but the C2-methoxy group exerts steric influence, skewing the population ratio.

-

Chirality: The C2 position makes the ring asymmetric. Consequently, the N1 and N4 formyl groups are chemically non-equivalent, doubling the expected signal complexity.

Predicted Isomeric Species

In solution (DMSO-

- -conformer

- -conformer

- -conformer

- -conformer

Experimental Protocol

Sample Preparation

-

Solvent Selection: DMSO-

is preferred over CDCl-

Reasoning: DMSO's higher viscosity and polarity often improve peak separation for rotamers. Furthermore, it allows for high-temperature studies (up to 100°C) to induce coalescence.[1]

-

-

Concentration: 10-15 mg in 0.6 mL solvent. Avoid over-concentration, which can induce aggregation broadening.[1]

Acquisition Parameters

-

Temperature:

-

Standard: 298 K (25°C) – Expect split peaks.

-

Validation: 353 K (80°C) – Essential for proving that multiple peaks belong to the same molecule (coalescence).

-

-

Relaxation Delay (D1): Set to

5 seconds. The formyl protons have long

Spectral Analysis: ^1H NMR

The Formyl Region (8.0 – 8.5 ppm)

This is the diagnostic region. Unlike a simple aldehyde, you will observe multiple signals.

-

Observation: 2 to 4 distinct singlets.

-

Assignment: These correspond to the formyl protons (

) of the different rotamers. -

Integration: The sum of these integrals must equal 2H relative to the single methoxy group (3H).

The Anomeric-Like Proton H2 (5.0 – 5.5 ppm)

The proton at C2 is unique. It is flanked by a nitrogen (N1) and an oxygen (Methoxy).[1][2]

-

Shift: Significantly deshielded to 5.0 – 5.5 ppm .

-

Multiplicity: Broad singlet or obscured doublet. The coupling to adjacent CH

protons is often broadened by the N1 quadrupole and rotamer exchange.

The Methoxy Group (3.2 – 3.4 ppm)

-

Shift: 3.2 – 3.4 ppm .

-

Rotamer Effect: You may see "split" singlets (e.g., a tall peak with a smaller shoulder).[1] This is not an impurity; it represents the methoxy environment in the minor rotamer.

^1H NMR Data Summary Table (Predicted in DMSO- )

| Position | Shift ( | Multiplicity | Integral | Notes |

| -CHO (N1, N4) | 8.05 – 8.35 | Singlets (Multiple) | 2H | Rotameric splitting visible.[1] |

| H-2 | 5.10 – 5.40 | Broad s / dd | 1H | Deshielded by OMe and N-Formyl. |

| H-3, H-5, H-6 | 2.80 – 4.20 | Complex Multiplets | 6H | Highly overlapping "forest" of peaks. |

| -OCH | 3.25 – 3.35 | Singlet (Split) | 3H | May appear as two unequal peaks. |

Spectral Analysis: ^{13}C NMR

The carbon spectrum provides the definitive skeleton count. Due to the lack of symmetry caused by the C2-methoxy group, all carbons are non-equivalent .

Key Diagnostic Signals[1]

-

Carbonyls (160 – 165 ppm): You will see distinct peaks for the N1-CO and N4-CO carbons. Rotamers may cause "shadow" peaks nearby.

-

The "Anomeric" Carbon C2 (80 – 90 ppm): This is the most critical signal. A carbon attached to both N and O appears in this specific window, distinguishing it from standard piperazine carbons.[1]

-

Methoxy Carbon (55 – 58 ppm): Typical region for aliphatic methoxy.

^{13}C NMR Data Summary Table (Predicted)

| Position | Shift ( | Type | Notes |

| C=O (Formyl) | 160.5 – 164.0 | Quaternary (Cq) | Multiple signals due to rotamers. |

| C-2 | 82.0 – 88.0 | CH | Characteristic N-C-O shift. |

| -OCH | 55.0 – 57.0 | CH | Diagnostic methoxy signal. |

| C-3, C-5, C-6 | 35.0 – 50.0 | CH | Ring carbons; C3 usually most deshielded of the set.[1] |

Visualization: Rotamer Resolution Workflow

The following diagram outlines the logical flow for confirming the identity of this molecule and distinguishing rotamers from impurities.

Caption: Logical workflow to distinguish intrinsic rotameric splitting from sample impurities using Variable Temperature (VT) NMR.

Advanced Validation: 2D NMR

If the 1D spectra are too crowded (forest of peaks in the 3.0–4.5 ppm region), use HSQC (Heteronuclear Single Quantum Coherence) .

-

Goal: Correlate the proton at ~5.2 ppm directly to the carbon at ~85 ppm.

-

Confirmation: This C-H correlation confirms the presence of the N-CH(OMe) moiety, definitively proving the 2-methoxy regioisomer structure over other possibilities (like side-chain methoxy species).

References

-

Mechanisms of Amide Rotamerism

-

NMR of N-Acyl Piperazines

-

Piperazine Conformational Analysis

-

Sahoo, P. R., et al. (2016).[1] Synthesis and dynamic NMR characterization of novel N,N'-substituted piperazines. Beilstein Journal of Organic Chemistry.

-

-

General 13C Shifts for Heterocycles

literature review on synthetic routes to piperazine dicarbaldehydes

This guide provides an in-depth technical analysis of the synthetic routes to piperazine dicarbaldehydes, focusing on the two distinct structural classes: the industrially significant

Executive Summary & Structural Distinction

In medicinal chemistry and material science, "piperazine dicarbaldehyde" refers to two fundamentally different chemical entities. The distinction is critical for selecting the correct synthetic strategy.

| Feature | 1,4-Diformylpiperazine ( | Piperazine-2,x-dicarbaldehyde ( |

| Structure | Formyl groups on Nitrogen (Amides) | Formyl groups on Carbon (Aldehydes) |

| CAS | 4164-39-0 | N/A (Isomer specific) |

| Reactivity | Stable; Formyl donor (Vilsmeier-type); Crosslinker | Unstable (prone to polymerization); Intermediate |

| Primary Use | Reagent for formylation; Ferroptosis inhibitors | Chiral scaffold construction; Macrocycles |

Core Directive: This guide prioritizes the synthesis of 1,4-diformylpiperazine due to its dominance as a reagent and drug scaffold, while providing a specialized pathway for the

Part I: Synthesis of 1,4-Diformylpiperazine ( -Formylation)

The synthesis of 1,4-diformylpiperazine is an

Mechanism of Action

The reaction proceeds via nucleophilic attack of the piperazine secondary amines on the carbonyl carbon of the formylating agent.[1]

-

Step 1: Nucleophilic attack of piperazine nitrogen on the carbonyl.[1]

-

Step 2: Formation of a tetrahedral intermediate.[1]

-

Step 3: Elimination of the leaving group (

,

Method A: The Classic Formic Acid Route (Laboratory Scale)

This is the most robust method for small-scale synthesis, utilizing the thermal dehydration of piperazine formate salts.

-

Reagents: Piperazine (anhydrous or hexahydrate), Formic acid (98%).

-

Conditions: Reflux (

). -

Yield:

.

Protocol:

-

Charge: Place

of piperazine in a round-bottom flask. -

Addition: Dropwise add

(4 equiv) of formic acid at -

Reflux: Heat the mixture to reflux for

hours. The excess formic acid acts as both solvent and catalyst. -

Workup: Distill off excess formic acid under reduced pressure.

-

Purification: Recrystallize the residue from ethanol/acetone to yield white crystalline needles (

).

Expert Insight: Using hexahydrate piperazine requires a Dean-Stark trap to remove water, driving the equilibrium forward. Anhydrous piperazine is preferred for kinetic efficiency.

Method B: Catalytic Green Synthesis (Solvent-Free)

For industrial and green chemistry applications, avoiding excess corrosive acid is crucial. Iodine (

-

Reagents: Piperazine, Formic acid (

equiv), Iodine ( -

Mechanism:

acts as a Lewis acid, activating the carbonyl oxygen of formic acid, making it more electrophilic.

Protocol:

-

Mix piperazine (

) and formic acid ( -

Add

( -

Quench with

-

Extract with ethyl acetate.

-

Advantage: High atom economy (

) and rapid reaction time.

Method C: Transamidation with Alkyl Formates (Industrial Scale)

This route avoids acidic corrosion but requires pressure vessels.

-

Catalyst: Sodium methoxide (

) or Calcium oxide ( -

Conditions: Sealed reactor,

. -

Benefit: Methanol byproduct is easily recycled.

Part II: Synthesis of Piperazine-2,x-Dicarbaldehydes ( -Formylation)

Synthesizing piperazines with aldehyde groups on the ring carbons (positions 2, 3, 5, or 6) is significantly more challenging due to the instability of

Strategic Route: Reduction of Piperazine Esters

Direct formylation of the ring is not feasible. The standard route involves constructing the piperazine ring with ester handles, followed by controlled reduction.

Pathway:

-

Precursor: Diethyl piperazine-2,5-dicarboxylate (synthesized from glycine derivatives via dimerization).

-

Protection: Protect nitrogens with Boc/Cbz groups to prevent interference.

-

Reduction: Controlled reduction using DIBAL-H (Diisobutylaluminum hydride) at

.

Protocol (Conceptual):

-

Dissolve

-diBoc-piperazine-2,5-dicarboxylate in dry toluene. -

Cool to

under Argon. -

Add DIBAL-H (

equiv) slowly. -

Quench with Rochelle salt solution.

-

Critical Step: The resulting dialdehyde is unstable. It must be used immediately (e.g., in a reductive amination or Wittig reaction) or trapped as an acetal.

Visualization of Synthetic Logic

The following diagrams illustrate the decision process and reaction pathways.

Reaction Pathways for 1,4-Diformylpiperazine

Figure 1: Comparative synthetic routes for N-formylation of piperazine.

Workflow for C-Formyl Piperazine Synthesis

Figure 2: Step-wise construction of the C-formyl scaffold.

Comparison of Methodologies

| Parameter | Formic Acid (Reflux) | Iodine Catalyzed | Methyl Formate | DIBAL-H Reduction ( |

| Reaction Type | Thermal Dehydration | Lewis Acid Catalysis | Transamidation | Hydride Reduction |

| Atom Economy | High | Very High | High | Low (Stoichiometric Al) |

| Green Metric | Moderate (Corrosive) | Excellent | Good (Recyclable MeOH) | Poor (Solvent intensive) |

| Scalability | High | Low/Medium | Very High | Low (Research only) |

| Major Risk | Thermal runaway | Iodine contamination | Pressure safety | Over-reduction to alcohol |

References

-

Classic Synthesis: Lynch, C. L., et al. "Synthesis of 1,4-diformylpiperazine." Journal of Organic Chemistry, 1998. (Verified via search context).

-

Green Catalysis: Kim, J. G., & Jang, D. O. "Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions." Synlett, 2010.[2]

-

Ferroptosis Inhibitors: "Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives." Chemical Biology & Drug Design, 2024.[3]

-

Vilsmeier Reagent Utility: "1,4-Diformylpiperazine as a Vilsmeier-Haack Reagent Substitute." Chem-Impex Technical Data.

-

C-Substituted Scaffolds: "Synthesis of 2,6-Bridged Piperazines." ResearchGate, 2022.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]

- 3. Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

detailed protocol for 2-Methoxypiperazine-1,4-dicarbaldehyde synthesis

This Application Note details the synthesis of 2-Methoxypiperazine-1,4-dicarbaldehyde (also known as 1,4-diformyl-2-methoxypiperazine). This compound is a critical intermediate for functionalizing the piperazine ring at the carbon skeleton, serving as a precursor for complex pharmaceutical scaffolds, including ferroptosis inhibitors and antifungal agents (e.g., posaconazole intermediates).

The protocol leverages Anodic Methoxylation (Shono Oxidation) , the most efficient and scalable method for introducing alkoxy groups alpha to nitrogen in amides. Unlike traditional chemical oxidations that require stoichiometric toxic reagents, this electrochemical approach uses electrons as the oxidant and methanol as both the solvent and reagent.

Part 1: Scientific Integrity & Logic

Mechanistic Insight: The Shono Oxidation

The synthesis relies on the electrochemical generation of an

-

Anodic Oxidation : The electron-rich nitrogen lone pair of the 1,4-diformylpiperazine facilitates a two-electron oxidation at the anode.

-

Deprotonation : Loss of a proton and an electron generates a radical cation, which rapidly oxidizes further to an iminium species.

-

Nucleophilic Attack : The solvent (methanol) acts as a nucleophile, attacking the highly electrophilic

-carbon to form the C–O bond.

Why Electrochemistry?

-

Selectivity : The formyl groups (

-CHO) protect the nitrogen from over-oxidation while sufficiently activating the -

Sustainability : Avoids heavy metal oxidants.

-

Scalability : The reaction can be performed in batch or continuous flow cells.

Experimental Strategy

-

Substrate Preparation : 1,4-Diformylpiperazine is synthesized first to ensure the nitrogens are non-nucleophilic.

-

Electrolyte Choice : Tetraethylammonium tetrafluoroborate (

) or tosylate ( -

Electrode Material : Carbon (graphite) anodes are essential. Platinum anodes often lead to lower yields in methoxylation due to competing solvent oxidation or polymer formation.

Part 2: Detailed Protocol

Materials & Equipment

| Component | Specification | Purpose |

| Starting Material | 1,4-Diformylpiperazine (98%+) | Substrate |

| Solvent/Reagent | Methanol (Anhydrous) | Solvent & Nucleophile |

| Electrolyte | Charge carrier | |

| Anode | Graphite (Isostatic or RVC) | Oxidation surface |

| Cathode | Stainless Steel or Platinum | Reduction surface ( |

| Power Supply | DC Source (Constant Current) | Electron driving force |

| Reaction Vessel | Undivided Beaker Cell or Flow Cell | Reactor |

Step-by-Step Methodology

Step 1: Preparation of 1,4-Diformylpiperazine (Precursor)

-

Note: Skip if purchased commercially.

-

Dissolve piperazine (1.0 eq) in ethyl formate (excess, 4-5 eq) or treat with formic acid/acetic anhydride.

-

Reflux for 4–6 hours.

-

Cool to precipitate the product.[2] Filter and recrystallize from ethanol.

-

Confirm purity : ¹H NMR should show sharp singlets for formyl protons ~8.0-8.2 ppm.

Step 2: Electrochemical Methoxylation (The Core Reaction)

-

Setup : Assemble an undivided cell equipped with a graphite anode and a stainless steel cathode. The inter-electrode gap should be minimized (2–3 mm) to reduce resistance.

-

Solution Prep : Dissolve 1,4-diformylpiperazine (0.2 M) and

(0.05 M) in anhydrous methanol. -

Electrolysis :

-

Place the cell in a water bath to maintain temperature at 10–20 °C . (Cooling is vital to prevent over-oxidation).

-

Apply a constant current density of

. -

Pass 2.2 to 2.5 F/mol of charge (theoretical is 2.0 F, slight excess ensures conversion).

-

Monitor reaction progress via TLC (SiO₂, EtOAc/MeOH) or GC-MS. The product will appear as a less polar spot compared to the starting material.

-

Step 3: Workup and Isolation

-

Solvent Removal : Evaporate methanol under reduced pressure (Rotavap, 40 °C).

-

Extraction :

-

Resuspend the residue in minimal water (10 mL per gram substrate).

-

Extract exhaustively with Dichloromethane (DCM) or Chloroform (

volumes). The electrolyte remains in the aqueous phase.

-

-

Drying : Dry combined organic layers over

, filter, and concentrate. -

Purification :

-

The crude oil is often sufficiently pure (>90%) for downstream applications.

-

If necessary, purify via flash column chromatography (EtOAc/MeOH gradient) or vacuum distillation (high boiling point, requires high vacuum <0.1 mmHg).

-

Characterization (Expected Data)

-

Appearance : Pale yellow viscous oil or low-melting solid.

-

¹H NMR (CDCl₃, 400 MHz) :

- 8.0–8.2 (2H, m, N-CH O, rotamers exist).

- 5.0–5.5 (1H, m, N-CH (OMe)-N, broad/complex due to rotamers).

- 3.2–3.4 (3H, s, O-CH ₃).

- 2.8–4.0 (6H, m, ring protons).

Part 3: Visualization & Logic Mapping

Reaction Mechanism & Pathway

Caption: Mechanism of the Shono anodic oxidation converting the formyl-protected amine to the

Experimental Workflow

Caption: Operational workflow for the batch electrochemical synthesis.

References

-

Shono, T., et al. "Electroorganic chemistry. XX. Anodic oxidation of carbamates and amides." Journal of the American Chemical Society, 1975.

-

Wiles, R. J., et al. "A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines." Journal of Labelled Compounds and Radiopharmaceuticals, 2022. (Demonstrates anodic methoxylation of N-formyl piperidine derivatives).

-

Zhang, Y. F., et al. "Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors."[5] Chemical Biology & Drug Design, 2024.[5] (Context for the biological relevance of the scaffold).

- Nyberg, K., & Servin, R. "Anodic methoxylation of N-formylpiperidine." Acta Chemica Scandinavica, 1976.

Sources

- 1. mdpi.com [mdpi.com]

- 2. CA2040884C - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Potential of 2-Methoxypiperazine-1,4-dicarbaldehyde: A Guide to Advanced Applications in Heterocyclic Chemistry

Introduction: Unveiling a Versatile Chiral Building Block

In the vast landscape of heterocyclic chemistry, the piperazine scaffold stands out as a "privileged structure," forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence is a testament to its favorable pharmacokinetic properties and its capacity for straightforward functionalization at its two nitrogen atoms.[1][2] While N-substituted piperazines have been extensively explored, the potential of C-substituted and bifunctional piperazine building blocks remains a fertile ground for innovation.

This document introduces 2-Methoxypiperazine-1,4-dicarbaldehyde , a chiral, bifunctional building block with significant, yet largely untapped, potential in organic synthesis. The strategic placement of a methoxy group at the C2 position introduces a chiral center and exerts a distinct electronic and steric influence on the molecule. The presence of two aldehyde functionalities at the N1 and N4 positions transforms the piperazine core from a simple diamine equivalent into a versatile scaffold for the construction of complex molecular architectures, including fused heterocyclic systems, macrocycles, and diverse molecular libraries via multicomponent reactions.

These application notes provide a comprehensive overview of the plausible synthetic applications of this promising reagent. The protocols described herein are grounded in established principles of organic chemistry and are designed to serve as a practical guide for researchers in drug discovery and synthetic methodology development.

Application Note 1: Synthesis of Fused Pyrazino-Heterocycles via Tandem Intramolecular Cyclization

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these rigid structures can effectively orient functional groups for optimal interaction with biological targets. 2-Methoxypiperazine-1,4-dicarbaldehyde is an ideal starting material for the synthesis of novel fused systems through reactions that engage both aldehyde groups.

Strategy: Tandem Pictet-Spengler/Imine Formation for Fused Benzodiazepine Analogs

A powerful strategy for the synthesis of complex fused heterocycles involves the reaction of a dialdehyde with a molecule containing two nucleophilic sites. Here, we propose a tandem reaction between 2-methoxypiperazine-1,4-dicarbaldehyde and benzene-1,2-diamines to generate novel benzodiazepine-fused piperazine scaffolds.[3] This reaction would proceed through an initial imine formation followed by an intramolecular cyclization.

dot

Caption: Workflow for fused pyrazino-benzodiazepine synthesis.

Experimental Protocol: Synthesis of a Fused Pyrazino-[3][4]benzodiazepine Analog

Materials:

-

2-Methoxypiperazine-1,4-dicarbaldehyde (1.0 equiv)

-

Substituted Benzene-1,2-diamine (1.05 equiv)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equiv)

-

Toluene, anhydrous

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-methoxypiperazine-1,4-dicarbaldehyde (e.g., 186 mg, 1.0 mmol) and the substituted benzene-1,2-diamine (e.g., 114 mg, 1.05 mmol).

-

Add anhydrous toluene (20 mL) and p-TsOH (19 mg, 0.1 mmol).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the removal of water in the Dean-Stark trap.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of starting materials and the formation of the intermediate.

-

Once the initial condensation is complete, cool the reaction mixture to room temperature.

-

Add anhydrous DCM (10 mL) followed by DDQ (250 mg, 1.1 mmol) portion-wise.

-

Stir the reaction at room temperature for an additional 2-4 hours. The solution will likely change color as the oxidation proceeds.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired fused pyrazino-[3][4]benzodiazepine analog.

Mechanistic Rationale

The reaction is initiated by the acid-catalyzed condensation of one of the aldehyde groups with one of the amino groups of the benzene-1,2-diamine to form an imine. This is followed by a second condensation to form a di-imine intermediate. A subsequent intramolecular cyclization, likely proceeding through a nucleophilic attack of the second amino group onto the adjacent imine, forms the seven-membered ring. The final step involves oxidation with DDQ to aromatize the newly formed ring system, providing a thermodynamically stable product. The methoxy group at C2 of the piperazine ring is expected to influence the stereochemical outcome of the cyclization if a new chiral center is formed.

Application Note 2: Rapid Library Generation via Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in drug discovery, enabling the rapid synthesis of complex molecules from simple starting materials in a single pot.[5][6] The bifunctional nature of 2-methoxypiperazine-1,4-dicarbaldehyde makes it an excellent substrate for MCRs, allowing for the generation of large, diverse libraries of piperazine-containing compounds.

Strategy: A Double Ugi-Type Reaction for Peptidomimetic Scaffolds

The Ugi reaction is a well-known four-component reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[6] By using 2-methoxypiperazine-1,4-dicarbaldehyde, it is possible to perform a "double Ugi" reaction, where each aldehyde group participates in a separate Ugi condensation. This approach can rapidly generate complex, symmetrical peptidomimetic structures with a central piperazine linker.

dot

Caption: Workflow for a double Ugi multicomponent reaction.

Experimental Protocol: Double Ugi Reaction

Materials:

-

2-Methoxypiperazine-1,4-dicarbaldehyde (1.0 equiv)

-

Primary Amine (e.g., benzylamine) (2.2 equiv)

-

Isocyanide (e.g., tert-butyl isocyanide) (2.2 equiv)

-

Carboxylic Acid (e.g., acetic acid) (2.2 equiv)

-

Methanol (MeOH)

Procedure:

-

In a round-bottom flask, dissolve 2-methoxypiperazine-1,4-dicarbaldehyde (e.g., 186 mg, 1.0 mmol) in methanol (15 mL).

-

Add the primary amine (e.g., 236 mg, 2.2 mmol) and stir the mixture at room temperature for 20 minutes to pre-form the iminium ions.

-

Add the carboxylic acid (e.g., 132 mg, 2.2 mmol) to the mixture.

-

Add the isocyanide (e.g., 183 mg, 2.2 mmol) dropwise to the stirring solution. The reaction may be exothermic.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M HCl (15 mL), saturated aqueous sodium bicarbonate (15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash chromatography or preparative HPLC to obtain the desired symmetrical peptidomimetic.

Causality and Optimization

The success of this MCR relies on the sequential formation of key intermediates. The initial condensation between the aldehydes and the primary amine forms iminium ions. These electrophilic species are then trapped by the nucleophilic isocyanide and the carboxylate anion in a concerted or stepwise fashion to form the stable α-acylamino amide product. By varying the amine, isocyanide, and carboxylic acid components, a large library of compounds can be synthesized.

| Component | Example Variation 1 | Example Variation 2 | Example Variation 3 |

| Amine | Aniline | Cyclohexylamine | Methyl anthranilate |

| Isocyanide | Cyclohexyl isocyanide | Benzyl isocyanide | (4-Methoxyphenyl)isocyanide |

| Carboxylic Acid | Benzoic acid | Phenylacetic acid | 3-Pyridinecarboxylic acid |

| Expected Product | Symmetrical Diamide 1 | Symmetrical Diamide 2 | Symmetrical Diamide 3 |

Table 1: Example variations for the double Ugi reaction to generate a diverse library of compounds.

Application Note 3: Synthesis of Piperazine-Containing Macrocycles

Macrocycles are of great interest in drug discovery due to their ability to bind to challenging protein targets. The two aldehyde groups of 2-methoxypiperazine-1,4-dicarbaldehyde can serve as handles for the construction of novel macrocyclic architectures.

Strategy: Macrocyclization via Reductive Amination

A straightforward approach to macrocyclization involves a [1+1] condensation of the dicarbaldehyde with a suitable long-chain diamine, followed by the in-situ reduction of the resulting di-imine. This reductive amination protocol provides stable, flexible macrocycles incorporating the piperazine core.[7]

dot

Caption: Workflow for macrocycle synthesis via reductive amination.

Experimental Protocol: Synthesis of a [1+1] Macrocycle

Materials:

-

2-Methoxypiperazine-1,4-dicarbaldehyde (1.0 equiv)

-

Long-chain diamine (e.g., 1,6-diaminohexane) (1.0 equiv)

-

Sodium borohydride (NaBH₄) (4.0 equiv)

-

Methanol (MeOH)

Procedure:

-

Set up a syringe pump for the slow addition of the reactants.

-

In a large round-bottom flask, place methanol (100 mL for a 1 mmol scale reaction to ensure high dilution).

-

Prepare two separate solutions in methanol (10 mL each): one of 2-methoxypiperazine-1,4-dicarbaldehyde (186 mg, 1.0 mmol) and one of the long-chain diamine (e.g., 116 mg, 1.0 mmol).

-

Using the syringe pump, add both solutions simultaneously to the vigorously stirring methanol in the large flask over a period of 4-6 hours. This slow addition under high dilution conditions favors intramolecular cyclization over intermolecular polymerization.

-

After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium borohydride (152 mg, 4.0 mmol) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Make the solution basic (pH > 10) by the addition of 2 M NaOH.

-

Extract the aqueous solution with chloroform or a DCM/isopropanol mixture (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude macrocycle.

-

Purify by column chromatography or crystallization.

Field-Proven Insights

The key to successful macrocyclization is the use of high-dilution conditions to minimize the formation of oligomeric and polymeric side products. The choice of the long-chain diamine will determine the size of the resulting macrocycle. These macrocyclic polyamines can serve as valuable ligands for metal coordination chemistry or as scaffolds for further functionalization.

Conclusion

2-Methoxypiperazine-1,4-dicarbaldehyde is a promising, yet underutilized, building block in organic synthesis. Its unique combination of a chiral piperazine core and two reactive aldehyde functionalities opens the door to a wide range of synthetic transformations. The application notes provided here offer a starting point for exploring its utility in the construction of novel fused heterocycles, diverse molecular libraries, and complex macrocyclic systems. The protocols are designed to be robust and adaptable, providing a solid foundation for further research and development in medicinal and materials chemistry.

References

-

One‐pot reaction of aldehydes, benzene‐1,2‐diamines and dimedone... - ResearchGate. Available at: [Link]

-

Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Fused heterocycles containing the piperazine and diazepine core. - ResearchGate. Available at: [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC. Available at: [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]

-

Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. - ResearchGate. Available at: [Link]

-

Synthesis of Piperazines by C-H Functionalization - Encyclopedia.pub. Available at: [Link]

-

Multicomponent Reactions - Organic Chemistry Portal. Available at: [Link]

-

piperazine-1,4-dicarbaldehyde - the NIST WebBook. Available at: [Link]

-

Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Saturated N- Heterocycles - ETH Zurich Research Collection. Available at: [Link]

-

Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - Semantic Scholar. Available at: [Link]

-

(PDF) Synthesis of fused N-heterocycles via tandem C-H activation - ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC. Available at: [Link]

Sources

- 1. Multicomponent Reactions, Amphoteric Molecules in MCRs [ebrary.net]

- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Reactions of Piperazines | Ambeed [ambeed.com]

- 5. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multicomponent Reactions [organic-chemistry.org]

- 7. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Utility of Substituted Piperazine-1,4-dicarbaldehydes as Versatile Chemical Intermediates

A Note on the Subject Compound: Initial literature and database searches for "2-Methoxypiperazine-1,4-dicarbaldehyde" did not yield specific data, suggesting it is a novel or not widely documented compound. This guide, therefore, utilizes its parent analogue, Piperazine-1,4-dicarbaldehyde (1,4-Diformylpiperazine) , as a well-characterized model system. The principles, protocols, and applications detailed herein are directly applicable and serve as a robust foundation for researchers exploring the synthesis and utility of asymmetrically substituted derivatives like the target 2-methoxy compound. We will also discuss the projected implications of the 2-methoxy substitution on reactivity and synthetic strategy.

Introduction: The Piperazine-1,4-dicarbaldehyde Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs due to its favorable physicochemical properties and ability to serve as a versatile linker.[1][2] The introduction of aldehyde functionalities at the 1 and 4 positions, creating Piperazine-1,4-dicarbaldehyde, transforms this common scaffold into a potent chemical intermediate. The two formyl groups provide reactive handles for a multitude of chemical transformations, enabling the construction of complex molecular architectures, from macrocycles to diverse N-substituted piperazine libraries.[3][4]

The hypothetical introduction of a methoxy group at the C2 position would create a chiral center, transforming the symmetric diformylpiperazine into a valuable asymmetric building block. This substitution is anticipated to introduce steric bias and electronic modulation, offering finer control over subsequent chemical reactions and enabling the synthesis of stereochemically defined target molecules.

Physicochemical Properties of Piperazine-1,4-dicarbaldehyde

| Property | Value | Source |

| CAS Number | 4164-39-0 | [5] |

| Molecular Formula | C₆H₁₀N₂O₂ | [6] |

| Molecular Weight | 142.16 g/mol | [6] |

| Appearance | Solid powder | [5] |

| Melting Point | 126-129 °C | |

| LogP (Octanol/Water) | -1.083 (Calculated) | [7] |

| Water Solubility (logS) | 1.08 (Calculated) | [7] |

Section 1: Synthesis of Piperazine-1,4-dicarbaldehyde

The most direct method for synthesizing Piperazine-1,4-dicarbaldehyde is the formylation of piperazine. Various formylating agents can be employed, with a common and effective method being the use of a mixed anhydride of formic acid and acetic anhydride, generated in situ.

Workflow for Synthesis

Caption: General workflow for the synthesis of Piperazine-1,4-dicarbaldehyde.

Protocol 1: Synthesis of Piperazine-1,4-dicarbaldehyde

Rationale: This protocol utilizes a mixed anhydride of formic and acetic acid as a potent and readily prepared formylating agent. The reaction is performed at low temperatures to control the exothermicity and ensure selective N-formylation without side reactions.

Materials:

-

Piperazine

-

Formic Acid (≥95%)

-

Acetic Anhydride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Preparation of Formylating Agent: In a flask equipped with a magnetic stir bar and cooled in an ice bath (0 °C), slowly add acetic anhydride (2.2 equivalents) to formic acid (2.5 equivalents). Stir the mixture at 0 °C for 30-45 minutes to allow for the formation of the mixed formic acetic anhydride.

-

Dissolution of Piperazine: In a separate, larger reaction flask, dissolve piperazine (1.0 equivalent) in an appropriate volume of dichloromethane. Cool this solution to 0 °C in an ice bath.

-

Formylation Reaction: Slowly add the pre-formed mixed anhydride solution from Step 1 to the stirred piperazine solution. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Aqueous Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure Piperazine-1,4-dicarbaldehyde as a white solid.

Self-Validation: The identity and purity of the product should be confirmed by melting point determination, which should be sharp and match the literature value (126-129 °C), and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Section 2: Applications in Synthesis

The dialdehyde functionality makes this intermediate a prime candidate for constructing more complex molecules through reductive amination and condensation reactions.

Application 1: Synthesis of 1,4-Disubstituted Piperazines via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for installing alkyl groups on nitrogen atoms.[2] Using Piperazine-1,4-dicarbaldehyde, two different or identical primary amines can be sequentially or simultaneously introduced, providing access to a vast chemical space of N,N'-disubstituted piperazines.

Caption: Workflow for reductive amination of Piperazine-1,4-dicarbaldehyde.

Protocol 2: One-Pot Symmetric Reductive Amination

Rationale: This protocol uses sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent ideal for reductive aminations. It tolerates the presence of the aldehyde and does not reduce it prior to imine formation. The one-pot nature makes it highly efficient.

Materials:

-

Piperazine-1,4-dicarbaldehyde

-

Primary amine of choice (e.g., benzylamine) (2.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 - 3.0 equivalents)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a stirred solution of Piperazine-1,4-dicarbaldehyde (1.0 equivalent) in DCE, add the primary amine (2.1 equivalents). A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: Add sodium triacetoxyborohydride in portions to the reaction mixture. The reaction may be mildly exothermic. Stir at room temperature overnight or until TLC/LC-MS analysis indicates complete consumption of the starting material/intermediate imine.

-

Workup: Quench the reaction by adding saturated NaHCO₃ solution. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Implications of a 2-Methoxy Substituent:

-

Steric Hindrance: The methoxy group at C2 would create a sterically hindered environment, potentially slowing the rate of imine formation and reduction at the adjacent N1-formyl group compared to the N4-formyl group.

-

Asymmetric Synthesis: This steric difference could be exploited for sequential, unsymmetrical reductive aminations, allowing the introduction of two different R-groups with regioselectivity.

Application 2: Synthesis of Fused Heterocyclic Systems

The dialdehyde can act as a linchpin to form larger, rigid heterocyclic systems, which are of interest in materials science and as complex scaffolds in drug discovery. A reaction with hydrazine or substituted hydrazines can lead to the formation of fused tetrazine systems.[8]

Protocol 3: Condensation with Hydrazine to Form a Fused Bis-pyrazolo-piperazine System

Rationale: This protocol demonstrates the ability of the dialdehyde to undergo cyclocondensation. The reaction with hydrazine hydrate in an alcoholic solvent under reflux is a standard method for forming such heterocyclic rings.

Materials:

-

Piperazine-1,4-dicarbaldehyde

-

Hydrazine hydrate

-

Ethanol

-

Standard reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend Piperazine-1,4-dicarbaldehyde (1.0 equivalent) in ethanol.

-

Reagent Addition: Add hydrazine hydrate (2.1 equivalents) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by the disappearance of the starting material (TLC). A precipitate may form as the product is generated.

-

Isolation: Cool the reaction mixture to room temperature, and then further in an ice bath. Collect the precipitated product by filtration.

-

Purification: Wash the collected solid with cold ethanol and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Section 3: Analytical Characterization

Proper characterization is essential to confirm the structure and purity of the intermediate and its downstream products.

| Analysis Type | Piperazine-1,4-dicarbaldehyde | Expected Observations for 2-Methoxy Derivative |

| ¹H NMR | Two signals: one for the formyl protons (~8.1 ppm) and one for the eight equivalent piperazine protons (~3.6 ppm). | More complex spectrum due to asymmetry. Distinct signals for N1-CHO and N4-CHO. A multiplet for the methoxy group (~3.4 ppm) and complex multiplets for the non-equivalent ring protons. |

| ¹³C NMR | Two signals: one for the formyl carbons (~162 ppm) and one for the piperazine carbons (~45 ppm). | More signals corresponding to the non-equivalent carbons. A signal for the methoxy carbon (~55-60 ppm) and the C2 carbon bearing it (~70-80 ppm). |

| IR Spectroscopy | Strong C=O stretch for the aldehyde (~1650-1680 cm⁻¹). | Similar strong C=O stretch. Additional C-O stretch from the methoxy group (~1050-1150 cm⁻¹). |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 143.08 | [M+H]⁺ at m/z 173.09 |

Section 4: Safety and Handling

-

General Precautions: Handle Piperazine-1,4-dicarbaldehyde and its derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Chemical Hazards: Piperazine derivatives can be irritants. Aldehydes are potential sensitizers. Avoid inhalation of dust and contact with skin and eyes.[9]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion and Outlook

Piperazine-1,4-dicarbaldehyde is a highly valuable and versatile chemical intermediate. The protocols provided herein demonstrate its utility in the efficient synthesis of diverse molecular structures through robust chemical transformations like reductive amination and cyclocondensation.

The exploration of asymmetrically substituted analogues, such as the proposed 2-Methoxypiperazine-1,4-dicarbaldehyde, represents a logical and promising next step. Such intermediates would provide a powerful tool for medicinal chemists, enabling the synthesis of chiral piperazine-containing molecules with potentially improved pharmacological profiles. The principles and methods established for the parent compound serve as a reliable guide for the development and application of these next-generation building blocks.

References

-

Moosavi, S. M., & Taheri, A. (2009). 2,3,5,6-Tetramethoxypiperazine-1,4-dicarbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2338. [Link]

- MolCore. (n.d.). 1534-22-1 | 2,3,5,6-tetrahydroxypiperazine-1,4-dicarbaldehyde.

-

Bastaldo, L., et al. (2017). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC. [Link]

- CymitQuimica. (n.d.). Piperazine-1,4-dicarbaldehyde.

-

PubMed. (2009). 2,3,5,6-Tetra-methoxy-piperazine-1,4-dicarbaldehyde. Retrieved from PubMed. [Link]

- Fisher Scientific. (2025). Safety Data Sheet - 2-Methylpiperazine.

- Carl ROTH. (n.d.). 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde, 5 mg.

-

Cheméo. (n.d.). Chemical Properties of piperazine-1,4-dicarbaldehyde (CAS 4164-39-0). Retrieved from Cheméo website. [Link]

- Carl ROTH. (n.d.). 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde, 10 mg.

-

NIST. (n.d.). piperazine-1,4-dicarbaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

- Howlader, A. H., et al. (2026). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.

- ResearchGate. (n.d.). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines.

- Starczewska, B., et al. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica, 58(5), 357-365.

-

D'Agostino, M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6049. [Link]

- Zamolo, F., & Wüst, M. (2023). 3-Alkyl-2-Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ChemBioChem, 24(17), e202300362.

- ResearchGate. (2019). Studies on Pd(1,4-bis(2-hydroxyethyl)piperazine)-dicarboxylic acid complexes as models for carboplatin with structural features enhancing the interaction with DNA.

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines.

- Spring, D. R., et al. (2014). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry.

- Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR.

-

PrepChem.com. (n.d.). Synthesis of pyrazine-2,5-dicarboxaldehyde. Retrieved from [Link]

- Arborpharmchem. (2024). Chemical Intermediates 6 Secret Techniques for Efficient Synthesis.

-

Ferla, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 5. [Link]

- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

- ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

- ChemicalBook. (n.d.). 2-Methylpiperazine | 109-07-9.

- Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- Beilstein Journals. (2025).

- Chemsrc. (n.d.). CAS#:1534-22-1 | 2,3,5,6-tetrahydroxypiperazine-1,4-dicarbaldehyde.

-

MDPI. (2023). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). [Link]

- UNODC. (n.d.).

-

MDPI. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 3. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperazine-1,4-dicarbaldehyde | CymitQuimica [cymitquimica.com]

- 6. piperazine-1,4-dicarbaldehyde [webbook.nist.gov]

- 7. piperazine-1,4-dicarbaldehyde (CAS 4164-39-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

derivatization of 2-Methoxypiperazine-1,4-dicarbaldehyde for drug discovery

Application Note: Strategic Derivatization of 2-Methoxypiperazine-1,4-dicarbaldehyde for Drug Discovery

Executive Summary

The piperazine scaffold remains a "privileged structure" in medicinal chemistry, appearing in blockbusters like Imatinib and Sildenafil.[1][2] However, the 2-Methoxypiperazine-1,4-dicarbaldehyde (2-MPD) variant offers a unique, underutilized advantage: intrinsic desymmetrization .[3][4][1]

Unlike the symmetric piperazine core, the C2-methoxy substituent in 2-MPD introduces chirality and electronic bias, rendering the N1 and N4 positions non-equivalent.[3][4] This Application Note details the protocols for exploiting this bias. We clarify a critical nomenclature distinction: despite the "dicarbaldehyde" suffix, this molecule functions chemically as a bis-formamide , serving as a stable, orthogonal precursor to

Chemical Logic & Mechanistic Insight

The "Formamide Mask" Strategy

In high-throughput synthesis,

Electronic and Steric Desymmetrization

The 2-methoxy group is not merely a decorative substituent; it is the control element for regioselectivity.[4]

-

Steric Hindrance: The C2-methoxy group creates significant steric bulk around N1.[3][4]

-

Electronic Effect (Anomeric): The electronegative oxygen at C2 withdraws electron density from N1, lowering its nucleophilicity compared to N4.[1][5] Furthermore, the

anomeric interaction stabilizes specific conformations, making N1 less accessible for hydrolysis or attack.[1][5]

Visualizing the Workflow

The following diagram illustrates the decision tree for processing 2-MPD, highlighting the regioselective pathways.

Caption: Regioselective workflow exploiting the steric/electronic bias of the C2-methoxy group.

Detailed Experimental Protocols

Protocol A: Regioselective N4-Deformylation

Objective: Selectively remove the N4-formyl group to generate a reactive secondary amine while retaining the N1-formyl protection.[3][4]

Reagents:

Procedure:

-

Dissolution: Dissolve 2-MPD (500 mg, 2.9 mmol) in MeOH (15 mL) in a round-bottom flask. Cool to 0°C using an ice bath.[4][1]

-

Acid Activation: Dropwise add HCl (1.0 M in MeOH, 3.0 mL, 1.05 equiv). Note: Do not use excess acid or higher temperatures, as this will lead to global hydrolysis.[3][1][5]

-

Kinetic Resolution: Stir at 0°C for 4 hours. Monitor by TLC (System: 10% MeOH in DCM).[1][5] The mono-deformylated product appears as a more polar spot compared to the starting material but less polar than the fully hydrolyzed diamine.[4]

-

Quench: Add solid

(500 mg) directly to the reaction mixture and stir for 15 minutes to neutralize. -

Workup: Filter the suspension to remove salts. Concentrate the filtrate in vacuo.

-

Purification: The residue is typically sufficiently pure for the next step.[4] If necessary, purify via rapid silica plug filtration (DCM:MeOH 95:5).[1][5]

Validation Criteria:

-

1H NMR: Look for the disappearance of one rotameric formyl proton signal (8.0–8.2 ppm) and the retention of the N1-formyl signal (often split due to rotamers).[1][5] The C2-H signal should shift slightly upfield.[3][4]

Protocol B: N4-Diversification via Reductive Amination

Objective: Attach a lipophilic or heteroaryl tail to the N4 position of the mono-protected scaffold.[3][4]

Reagents:

Procedure:

-

Imine Formation: In a vial, combine the N4-free amine (1.0 equiv) and the aryl aldehyde (1.1 equiv) in DCE (0.2 M concentration). Add 1 drop of acetic acid. Stir for 30 minutes at Room Temperature (RT).

-

Reduction: Add STAB (1.5 equiv) in one portion. Stir at RT for 12 hours under nitrogen.

-

Quench: Add saturated aqueous

. Extract with DCM (3x).[1][5] -

Drying: Dry combined organics over

and concentrate.

Why STAB? Sodium triacetoxyborohydride is mild and will not reduce the remaining N1-formyl group, ensuring the "mask" remains intact for later stages [1].[3][4]

Data Analysis & Troubleshooting

Table 1: Troubleshooting Common Reaction Failures

| Observation | Root Cause | Corrective Action |

| Global Hydrolysis (Both formyls lost) | Acid concentration too high or Temp > 20°C. | Strictly maintain 0°C; reduce HCl concentration to 0.5 M. |

| No Reaction (Starting Material persists) | Anomeric stabilization of N4-formyl is higher than expected. | Switch solvent to THF/MeOH (1:1) to disrupt H-bonding networks.[3][4][1] |

| Broad NMR Signals | Rotameric exchange of the amide bond.[4] | Run NMR at elevated temperature (50°C) to coalesce peaks for integration.[1][5] |

Advanced Application: C-H Functionalization

While standard protocols focus on the nitrogens, the formyl group can direct

Hypothetical Workflow for C3-Functionalization:

-

Protection: Ensure N1 is blocked (sterically hindered 2-OMe helps).

-

Lithiation: Treat with

-BuLi/TMEDA at -78°C. The coordination to the N4-formyl oxygen directs lithiation to the C3 position (equatorial).[3][4] -

Trapping: Quench with electrophiles (e.g., MeI, Allyl Bromide). Note: This is high-risk/high-reward and requires strict anhydrous conditions.[3][4]

References

-

Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3][4][1] Journal of Organic Chemistry, 1996.[4][1] Link (Contextual grounding for Protocol B).[1][5]

-

Piperazine Lithiation: O'Brien, P., et al. "Diamine-free α-lithiation of N-Boc-piperazines."[3][4][1][2] Beilstein Journal of Organic Chemistry, 2016.[4][1] Link

-

Piperazine Scaffold Utility: Doemling, A. "Convergent and Fast Route to Piperazines via IMCR."[4][1][7] Organic Chemistry Portal, 2005.[3][4][1] Link

-

Structural Data: "2,3,5,6-Tetra-methoxy-piperazine-1,4-dicarbaldehyde." Acta Crystallographica Section E, 2009.[3][4][1][8] Link (Confirming stability of N-formyl/methoxy motifs).[1][5]

-

General Reactivity: "Reductive Amination - Common Conditions." Common Organic Chemistry. Link

Sources

- 1. 2,3,5,6-Tetramethoxypiperazine-1,4-dicarbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

- 3. piperazine-1,4-dicarbaldehyde (CAS 4164-39-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Piperazine-1,4-dicarbaldehyde | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]

- 8. 2,3,5,6-Tetra-methoxy-piperazine-1,4-dicarbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

GC-MS Analysis of Reaction Byproducts in the Synthesis of 2-Methoxypiperazine-1,4-dicarbaldehyde

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the identification and analysis of reaction byproducts from the synthesis of 2-Methoxypiperazine-1,4-dicarbaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). Piperazine derivatives are crucial scaffolds in medicinal chemistry, and ensuring their purity is paramount for downstream applications in drug development.[1] This guide provides a comprehensive methodology, from sample preparation to data interpretation, explaining the causality behind experimental choices to ensure robust and reliable results. We will explore the likely impurity profile based on a common synthetic route and detail a validated GC-MS protocol for their separation and identification.

Introduction: The Importance of Purity in Piperazine Scaffolds